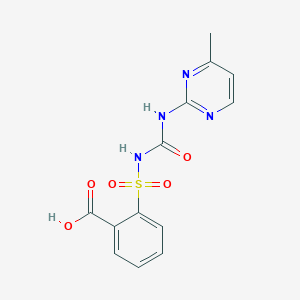
m-PEG9-phosphonic acid
Overview
Description
m-PEG9-phosphonic acid is a compound that belongs to the class of polyethylene glycol (PEG) derivatives. It is characterized by a phosphonic acid group attached to a PEG chain consisting of nine ethylene glycol units. This compound is primarily used as a linker in the synthesis of proteolysis targeting chimeras (PROTACs), which are molecules designed to selectively degrade target proteins by leveraging the ubiquitin-proteasome system within cells .
Mechanism of Action
- Role : The E3 ubiquitin ligase recognizes the target protein and tags it with ubiquitin for degradation via the proteasome system. This selective degradation leads to reduced levels of the target protein within the cell .
- Resulting Changes : Ubiquitination marks the target protein for proteasomal degradation, leading to its removal from the cellular environment. This process is highly specific, as it relies on the ligand-target interactions facilitated by the linker .
Target of Action
Mode of Action
Biochemical Pathways
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of m-PEG9-phosphonic acid typically involves the reaction of a PEG derivative with a phosphonic acid reagent. One common method includes the esterification of a PEG chain with a phosphonic acid derivative, followed by hydrolysis to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the esterification process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification reactions followed by purification steps such as crystallization or chromatography to ensure high purity. The process is designed to be efficient and scalable, allowing for the production of significant quantities of the compound for research and commercial applications .
Chemical Reactions Analysis
Types of Reactions
m-PEG9-phosphonic acid can undergo various chemical reactions, including:
Esterification: The formation of esters by reacting with alcohols.
Hydrolysis: The breakdown of esters into acids and alcohols in the presence of water.
Substitution: The replacement of one functional group with another, often facilitated by catalysts
Common Reagents and Conditions
Esterification: Typically involves alcohols and acid catalysts.
Hydrolysis: Requires water and sometimes acid or base catalysts.
Substitution: Often uses nucleophiles and appropriate solvents
Major Products
The major products formed from these reactions include various esters, alcohols, and substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
m-PEG9-phosphonic acid has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of PROTACs, facilitating the selective degradation of target proteins
Biology: Employed in bio-conjugation techniques to attach biomolecules to surfaces or other molecules.
Medicine: Investigated for its potential in targeted drug delivery systems and therapeutic applications
Comparison with Similar Compounds
Similar Compounds
m-PEG9-phosphonic acid ethyl ester: A similar compound with an ethyl ester group instead of a phosphonic acid group.
This compound methyl ester: Another derivative with a methyl ester group.
Uniqueness
This compound is unique due to its combination of a long PEG chain and a phosphonic acid group, which provides both solubility benefits and strong surface-binding capabilities. This makes it particularly useful in applications requiring high solubility and strong binding, such as in the synthesis of PROTACs and bio-conjugation techniques .
Properties
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylphosphonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H41O12P/c1-23-2-3-24-4-5-25-6-7-26-8-9-27-10-11-28-12-13-29-14-15-30-16-17-31-18-19-32(20,21)22/h2-19H2,1H3,(H2,20,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEQSLJQFVIWCCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCOCCOCCOCCOCCOCCP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H41O12P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















